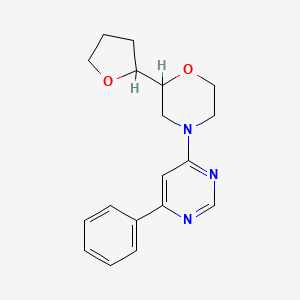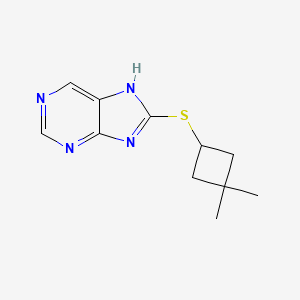
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine involves the inhibition of specific enzymes and proteins involved in cell growth and proliferation. It has been found to target the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2, 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which can have neuroprotective effects. In addition, it has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine in lab experiments include its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have neuroprotective effects and can inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include the need for further research to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the research and development of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine. One direction is to further investigate its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to better understand how it targets specific enzymes and proteins involved in cell growth and proliferation. Additionally, further research is needed to determine its efficacy and safety in humans, which could lead to the development of new drugs and treatments for various diseases.
Synthesis Methods
The synthesis of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine involves the reaction of oxirane-2-carboxylic acid with 6-phenylpyrimidin-4-ylamine in the presence of morpholine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain a high yield of the desired compound.
Scientific Research Applications
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine has shown potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and proliferation. In addition, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
properties
IUPAC Name |
2-(oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-5-14(6-3-1)15-11-18(20-13-19-15)21-8-10-23-17(12-21)16-7-4-9-22-16/h1-3,5-6,11,13,16-17H,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLGXSDRFWJPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CN(CCO2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![N-(1-hydroxy-2-oxopiperidin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7436788.png)
![Methyl 4-[3-methyl-4-[(2-methyloxolan-3-yl)methyl]piperazin-1-yl]benzoate](/img/structure/B7436792.png)
![3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7436794.png)
![2-[3-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-2-hydroxypropoxy]benzonitrile](/img/structure/B7436800.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)
![(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol](/img/structure/B7436824.png)

![sodium;4-[[1-(1H-benzimidazol-2-yl)-2-methylpropyl]amino]-2,2-diethyl-4-oxobutanoate](/img/structure/B7436853.png)
![Methyl 3-[[2-hydroxy-3-(1-methylpyrazol-4-yl)propanoyl]amino]-3-(3-methylphenyl)propanoate](/img/structure/B7436859.png)
![4-[1-[(3R)-oxolan-3-yl]triazol-4-yl]-2-(2-phenylpropan-2-yl)-1,3-thiazole](/img/structure/B7436875.png)